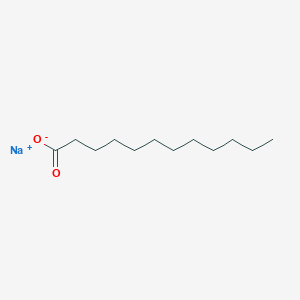
sodium;dodecanoate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium dodecanoate can be synthesized by neutralizing dodecanoic acid (lauric acid) with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where dodecanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level .
Industrial Production Methods
In industrial settings, sodium dodecanoate is produced by saponification of lauric acid, which is derived from coconut oil or palm kernel oil. The saponification process involves heating the lauric acid with sodium hydroxide, resulting in the formation of sodium dodecanoate and glycerol .
Análisis De Reacciones Químicas
Types of Reactions
Sodium dodecanoate undergoes various chemical reactions, including:
Acid-Base Reactions: It can react with acids to form dodecanoic acid and a corresponding salt.
Oxidation: Sodium dodecanoate can be oxidized to produce dodecanedioic acid.
Substitution: It can undergo nucleophilic substitution reactions with halides to form alkyl dodecanoates.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.
Oxidation: Reagents such as potassium permanganate or chromic acid are used.
Substitution: Alkyl halides like methyl iodide or ethyl bromide are commonly used.
Major Products
Acid-Base Reactions: Dodecanoic acid and sodium chloride.
Oxidation: Dodecanedioic acid.
Substitution: Alkyl dodecanoates.
Aplicaciones Científicas De Investigación
Sodium dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in colloidal chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its surfactant properties.
Mecanismo De Acción
Sodium dodecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in cleaning applications and in the formulation of drug delivery systems .
Comparación Con Compuestos Similares
Sodium dodecanoate is similar to other sodium salts of fatty acids, such as:
Sodium octanoate: Has a shorter carbon chain and is less hydrophobic.
Sodium decanoate: Slightly shorter carbon chain, with similar properties but lower micelle formation efficiency.
Sodium myristate: Longer carbon chain, more hydrophobic, and forms larger micelles.
Sodium stearate: Much longer carbon chain, highly hydrophobic, and forms very large micelles.
Compared to these compounds, sodium dodecanoate strikes a balance between hydrophobicity and micelle formation efficiency, making it a versatile surfactant for various applications .
Propiedades
IUPAC Name |
sodium;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURAGWYSMTVOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















